molecular formula C22H28N2O4S B4257951 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide

3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide

Cat. No. B4257951
M. Wt: 416.5 g/mol
InChI Key: JEAPXPNYNXKIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide, also known as MPS or MPS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. MPS is a small molecule that belongs to the class of sulfonamide compounds and is used as a tool compound in chemical biology and medicinal chemistry.

Mechanism of Action

3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to selectively inhibit the activity of STK19 by binding to its ATP-binding site. STK19 is a serine-threonine kinase that regulates various cellular processes, including cell migration, proliferation, and survival. The inhibition of STK19 by 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide leads to the disruption of these cellular processes, which can have implications in various diseases, including cancer.
Biochemical and Physiological Effects:
The inhibition of STK19 by 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been shown to inhibit the migration and invasion of cancer cells, which can have implications in cancer metastasis. 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has also been shown to induce apoptosis in cancer cells, which can be a potential therapeutic strategy for cancer treatment.

Advantages and Limitations for Lab Experiments

3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has several advantages as a tool compound in chemical biology and medicinal chemistry. It is a small molecule that can easily penetrate cells and tissues, making it an effective inhibitor of intracellular targets. 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide is also highly selective for STK19, which reduces off-target effects. However, the limitations of 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide. One potential direction is to study the role of STK19 in other cellular processes and diseases. Another direction is to develop more potent and selective inhibitors of STK19 based on the structure of 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide. Additionally, the potential of 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide as a therapeutic agent in cancer treatment can be further explored through preclinical and clinical studies.

Scientific Research Applications

3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has been widely used as a tool compound in chemical biology and medicinal chemistry. It has been used as a selective inhibitor of the protein kinase STK19, which is involved in various cellular processes, including cell migration, proliferation, and survival. 3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide has also been used to study the role of STK19 in cancer cells and its potential as a therapeutic target.

properties

IUPAC Name

3-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-4-3-5-19(16-17)23-22(25)11-6-18-12-14-24(15-13-18)29(26,27)21-9-7-20(28-2)8-10-21/h3-5,7-10,16,18H,6,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAPXPNYNXKIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
Reactant of Route 6
3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.